rac-(1R,5S)-5-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid, trans rac-(1R,5S)-5-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid, trans
Brand Name: Vulcanchem
CAS No.: 2716849-05-5
VCID: VC11630633
InChI:
SMILES:
Molecular Formula: C12H19NO4
Molecular Weight: 241.3

rac-(1R,5S)-5-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid, trans

CAS No.: 2716849-05-5

Cat. No.: VC11630633

Molecular Formula: C12H19NO4

Molecular Weight: 241.3

Purity: 95

* For research use only. Not for human or veterinary use.

rac-(1R,5S)-5-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid, trans - 2716849-05-5

Specification

CAS No. 2716849-05-5
Molecular Formula C12H19NO4
Molecular Weight 241.3

Introduction

Structural Characteristics and Stereochemical Configuration

The molecular framework of rac-(1R,5S)-5-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid, trans (molecular formula: C13H19NO4\text{C}_{13}\text{H}_{19}\text{NO}_4) features a cyclohexene ring with substituents at positions 1 and 5. The trans designation indicates that the Boc-protected amino group (-NHBoc) at C5 and the carboxylic acid (-COOH) at C1 occupy opposite faces of the cyclohexene plane . This stereochemical arrangement is critical for its reactivity and interactions in synthetic pathways.

Key Structural Features

  • Cyclohexene Core: The six-membered ring with a double bond between C3 and C4 introduces planarity and rigidity, influencing conformational preferences.

  • Boc Protection: The tert-butoxycarbonyl group at C5 shields the amine functionality, enhancing stability during synthetic manipulations .

  • Carboxylic Acid: The C1 carboxylic acid group provides a handle for further derivatization, such as amide bond formation or esterification.

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the Boc group (δ\delta 1.4 ppm for tert-butyl protons) and the carboxylic acid (δ\delta 12.1 ppm for -COOH). Infrared (IR) spectroscopy confirms the presence of carbonyl stretches for both the Boc group (\sim1700 cm1^{-1}) and the carboxylic acid (\sim1720 cm1^{-1}) .

Synthetic Methodologies

The synthesis of rac-(1R,5S)-5-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid, trans involves multi-step strategies emphasizing stereocontrol and functional group compatibility.

Cyclohexene Ring Construction

A Diels-Alder reaction between a diene (e.g., 1,3-butadiene) and a dienophile (e.g., maleic anhydride) forms the bicyclic skeleton. Subsequent hydrogenation selectively reduces the exocyclic double bond while preserving the cyclohexene moiety .

Carboxylic Acid Functionalization

Oxidation of a primary alcohol or hydrolysis of a nitrile group at C1 introduces the carboxylic acid. For example, Jones oxidation (CrO3_3, H2_2SO4_4) converts a hydroxymethyl group to -COOH with strict temperature control (−10°C to 0°C) .

Physicochemical Properties

PropertyValue/Range
Molecular Weight261.29 g/mol
Melting Point158–162°C
SolubilityDMSO (>50 mg/mL), MeOH
logP (Octanol-Water)1.2 ± 0.3
pKa (Carboxylic Acid)4.5 ± 0.2

The compound exhibits moderate lipophilicity (logP ~1.2), making it soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO). The Boc group’s bulkiness reduces crystallization tendency, necessitating chromatographic purification .

Applications in Organic Synthesis

Peptide and Heterocycle Synthesis

The trans-configuration enables stereoselective coupling reactions. For instance, the carboxylic acid undergoes amidation with primary amines to yield constrained peptidomimetics, which are valuable in protease inhibition studies .

Natural Product Intermediates

This compound serves as a precursor to hydroporphyrins and vitamin B12_{12} analogs. Hagemann’s ester derivatives, synthesized via analogous routes, are pivotal in constructing tetrapyrrole macrocycles .

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